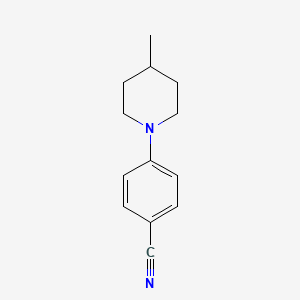

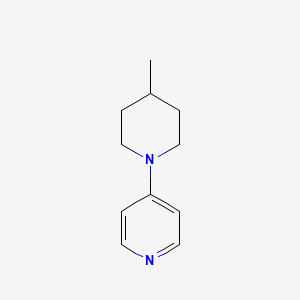

![molecular formula C8H7N3O3S B3060853 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid CAS No. 915920-97-7](/img/structure/B3060853.png)

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid

Descripción general

Descripción

The compound “5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid” is a chemical compound with the CAS Number: 915920-97-7 . It has a molecular weight of 225.23 . The IUPAC name for this compound is 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-2-furoic acid . The physical form of this compound is solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives have been synthesized by the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a 1,2,4-triazole ring which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The triazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid” are not available, it is known that triazole derivatives can undergo various reactions. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.23 . The InChI key for this compound is GNWPFJRHXNYZJV-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds like 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid, are of great interest for developing new drugs with diverse biological activities. The structural variations in triazole compounds allow for a broad range of biological activities, leading to considerable interest in their development for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Researchers emphasize the need for efficient preparations of these triazoles, considering current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Reactivity and Biological Activities

The reactivity of 1,2,4-triazole-3-thione derivatives, a class related to triazoles, shows high indicators of antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine, highlighting the potential for synthesized 3-thio-1,2,4-triazoles to impact biochemical processes in patients exposed to high doses of radiation. This suggests new possibilities for employing such derivatives in therapeutic applications (Kaplaushenko, 2019).

Industrial Applications

3 and 4-substituted amino-1,2,4-triazoles serve as raw materials for the fine organic synthesis industry, highlighting their use in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This showcases the versatility of triazole derivatives in various industrial applications beyond their biological activities (Nazarov et al., 2021).

Environmental and Green Chemistry

Triazole derivatives are also being explored for their role in green chemistry and environmental sustainability. For instance, their potential in the conversion of plant biomass to furan derivatives opens new avenues for sustainable access to polymers, functional materials, and fuels, demonstrating the significant environmental impact of triazole-based research (Chernyshev et al., 2017).

Direcciones Futuras

While specific future directions for “5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid” are not available, research into triazole derivatives is ongoing due to their wide range of biological activities . Future research could focus on exploring the potential biological activities of this compound and its derivatives.

Mecanismo De Acción

Target of Action

The primary target of 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid is mushroom tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for coloration in many organisms. Inhibition of this enzyme can lead to depigmentation, making it a target for the development of skin-lightening agents .

Mode of Action

The compound interacts with its target, mushroom tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity

Biochemical Pathways

The inhibition of mushroom tyrosinase by 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid affects the melanin synthesis pathway. This results in decreased production of melanin, leading to a lightening effect on the skin .

Result of Action

The primary molecular effect of 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid is the inhibition of mushroom tyrosinase, leading to a decrease in melanin production . On a cellular level, this can result in a lightening of skin color.

Action Environment

The action, efficacy, and stability of 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.

Propiedades

IUPAC Name |

5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c12-7(13)6-2-1-5(14-6)3-15-8-9-4-10-11-8/h1-2,4H,3H2,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPFJRHXNYZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588416 | |

| Record name | 5-{[(1H-1,2,4-Triazol-5-yl)sulfanyl]methyl}furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid | |

CAS RN |

915920-97-7 | |

| Record name | 5-[(1H-1,2,4-Triazol-5-ylthio)methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{[(1H-1,2,4-Triazol-5-yl)sulfanyl]methyl}furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)

![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)

![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)

![Methyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B3060786.png)

![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)